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Introduction
Organoids have emerged as powerful in vitro models that recapitulate the complex three-

dimensional architecture and physiological functions of their in vivo counterparts. This has

positioned them as invaluable tools in basic research, drug discovery, and personalized

medicine. Understanding the metabolic reprogramming that underpins organoid growth,

differentiation, and response to therapeutic agents is crucial. Stable isotope tracing, utilizing

compounds labeled with heavy isotopes such as Carbon-13 (¹³C), coupled with mass

spectrometry, provides a dynamic snapshot of metabolic pathway activity.

L-glutamine, a non-essential amino acid, is a key nutrient for highly proliferative cells, including

those in organoids. It serves as a major carbon and nitrogen source, contributing to energy

production through the tricarboxylic acid (TCA) cycle (anaplerosis), redox homeostasis, and the

biosynthesis of nucleotides, non-essential amino acids, and hexosamines. This application note

provides a detailed protocol for L-Glutamine-2-¹³C tracing in organoid cultures to elucidate the

metabolic fate of glutamine and quantify its contribution to key metabolic pathways.

Key Principles
The core principle of this technique is to replace standard L-glutamine in the culture medium

with L-Glutamine-2-¹³C. The ¹³C label on the second carbon of glutamine allows for the tracking

of its incorporation into downstream metabolites. By analyzing the mass isotopologue
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distribution (MID) of these metabolites using mass spectrometry, researchers can determine

the relative activity of glutamine-dependent metabolic pathways.

Materials and Reagents
Organoid culture of interest

Basal medium for organoid culture (glutamine-free)

L-Glutamine-2-¹³C (or other desired isotopologue, e.g., U-¹³C₅-Glutamine)

Unlabeled L-Glutamine

Dialyzed Fetal Bovine Serum (dFBS)

Matrigel or other basement membrane extract

Cell Recovery Solution (e.g., Corning Cell Recovery Solution)

Ice-cold Phosphate-Buffered Saline (PBS)

Ice-cold 0.9% NaCl solution

Metabolism Quenching Solution (e.g., 80% methanol at -80°C)

Metabolite Extraction Buffer (e.g., a mixture of methanol, acetonitrile, and water)

Liquid chromatography-mass spectrometry (LC-MS) system

Experimental Protocol
Preparation of ¹³C-Labeling Medium

Prepare the basal organoid culture medium without L-glutamine.

Supplement the medium with dialyzed FBS to the desired final concentration. Standard FBS

contains high levels of amino acids, including glutamine, which would dilute the isotopic

label.
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Reconstitute L-Glutamine-2-¹³C in sterile water or PBS to create a stock solution.

Add the L-Glutamine-2-¹³C stock solution to the glutamine-free basal medium to achieve the

desired final concentration (typically 2-4 mM).

Prepare a control medium with an equivalent concentration of unlabeled L-glutamine.

Sterile-filter the complete labeling and control media.

Isotopic Labeling of Organoids
Culture organoids to the desired stage of development.

Carefully remove the existing culture medium from the organoid-containing wells.

Gently wash the organoids with pre-warmed, glutamine-free medium to remove residual

unlabeled glutamine.

Add the pre-warmed ¹³C-labeling medium to the organoids.

Incubate the organoids for a predetermined duration to allow for the incorporation of the ¹³C

label. The incubation time should be optimized to achieve isotopic steady state for the

metabolites of interest. For TCA cycle intermediates, this is typically achieved within a few

hours.[1][2]

Organoid Harvesting and Metabolite Extraction
Place the culture plates on ice to arrest metabolic activity.

Aspirate the labeling medium.

To depolymerize the Matrigel, add ice-cold Cell Recovery Solution and incubate on ice with

gentle agitation as per the manufacturer's instructions.

Collect the organoids and transfer them to a pre-chilled microcentrifuge tube.

Pellet the organoids by centrifugation at a low speed (e.g., 300 x g) at 4°C.

Carefully aspirate the supernatant.
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Wash the organoid pellet with ice-cold PBS or 0.9% NaCl to remove any remaining Matrigel

and extracellular metabolites. Repeat this wash step 2-3 times.

After the final wash, add ice-cold quenching solution (e.g., -80°C 80% methanol) to the

organoid pellet to rapidly halt all enzymatic activity.

Lyse the organoids using mechanical disruption (e.g., probe sonication or bead beating) in a

pre-chilled environment.

Add metabolite extraction buffer, vortex thoroughly, and incubate on ice to ensure complete

extraction.

Centrifuge at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris.

Transfer the supernatant containing the extracted metabolites to a new tube for LC-MS

analysis.

LC-MS Analysis and Data Interpretation
Analyze the extracted metabolites using a high-resolution LC-MS system.

Identify and quantify the mass isotopologues of glutamine and its downstream metabolites

(e.g., glutamate, α-ketoglutarate, citrate, succinate, malate, aspartate).

Correct the raw data for the natural abundance of ¹³C.

Calculate the fractional enrichment of ¹³C in each metabolite to determine the contribution of

glutamine to its synthesis.

Data Presentation
The following table summarizes representative quantitative data from L-glutamine tracing

studies in various cancer models, including organoids. This data illustrates the significant

contribution of glutamine to the TCA cycle.
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Organoid/Model
Type

Metabolite

Isotopic Labeling
(% of Total Pool
from ¹³C-
Glutamine)

Reference

Colorectal Cancer

Xenograft
Glutamate

~60% of glutamine

labeling
[3]

Colorectal Cancer

Xenograft
Succinate

~40% of glutamine

labeling
[3]

Colorectal Cancer

Xenograft
Fumarate

~30-40% of glutamine

labeling
[3]

Colorectal Cancer

Xenograft
Malate

~30-40% of glutamine

labeling

Colorectal Cancer

Xenograft
Citrate

~30-40% of glutamine

labeling

Pancreatic Ductal

Adenocarcinoma

(PDAC) Organoid Co-

culture

Aspartate

Time-dependent

increase in M+4

labeling

Pancreatic Ductal

Adenocarcinoma

(PDAC) Organoid Co-

culture

Glutamate

Time-dependent

increase in M+5

labeling

CD8+ T cells (in vivo) Citrate ~45% M+4 labeling

CD8+ T cells (in vivo) Malate ~45% M+4 labeling
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Caption: Experimental workflow for L-Glutamine-2-¹³C tracing in organoids.
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Caption: Key pathways of glutamine metabolism and mTORC1 signaling.
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Discussion and Considerations
Choice of Isotopologue: While L-Glutamine-2-¹³C is useful, uniformly labeled [U-¹³C₅]-

glutamine can provide more comprehensive labeling information for TCA cycle intermediates.

Isotopic Steady State: It is critical to determine the time required to reach isotopic steady

state for the metabolites of interest in your specific organoid model, as this can vary.

Matrigel Removal: Complete removal of the basement membrane matrix is essential to avoid

interference with the mass spectrometry analysis.

Metabolic Quenching: Rapid and effective quenching of metabolic activity is crucial to

prevent artifactual changes in metabolite levels.

Data Analysis: The analysis of mass isotopologue distribution requires specialized software

and a good understanding of metabolic pathways.

Conclusion
L-Glutamine-2-¹³C tracing is a powerful technique for dissecting the metabolic landscape of

organoids. This protocol provides a framework for researchers to investigate the role of

glutamine metabolism in organoid biology, disease modeling, and for identifying novel

therapeutic targets in the context of metabolic reprogramming. By carefully optimizing each

step of the protocol, researchers can obtain high-quality, dynamic metabolic data to advance

their understanding of complex biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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